The Natural Provenance of 8-O-Acetylharpagide: A Technical Guide for Scientific Professionals
The Natural Provenance of 8-O-Acetylharpagide: A Technical Guide for Scientific Professionals
An in-depth exploration of the botanical sources, biosynthesis, and analytical methodologies for the iridoid glycoside 8-O-Acetylharpagide.
This technical guide provides a comprehensive overview of the natural sources of 8-O-Acetylharpagide, a bioactive iridoid glycoside of interest to researchers, scientists, and drug development professionals. The document details the plant species in which this compound is found, presents quantitative data on its abundance, outlines experimental protocols for its isolation and quantification, and proposes its biosynthetic pathway.
Natural Sources of 8-O-Acetylharpagide
8-O-Acetylharpagide has been identified in a variety of plant species, primarily within the Lamiaceae family. Documented botanical sources include:
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Oxera coronata : This Lamiaceae species, endemic to New Caledonia, is a significant source of 8-O-Acetylharpagide, with high concentrations found in its leaves, twigs, and fruits.[1][2]
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Ajuga bracteosa : A perennial herb distributed in the Western Himalayas, from which 8-O-Acetylharpagide has been successfully isolated.[3][4][5][6][7][8]
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Melittis melissophyllum : Known as Bastard Balm, this perennial plant from the Lamiaceae family has been shown to accumulate 8-O-Acetylharpagide, with its production being enhanced in agitated shoot cultures.[4][5][6][9][10][11][12]
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Teucrium species : Several species within the Teucrium genus, such as Teucrium chamaedrys and Teucrium parviflorum, are known to contain 8-O-Acetylharpagide.[13][14][15][16][17]
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Betonica macrantha and Betonica officinalis : These species, belonging to the Lamiaceae family, have been reported to contain 8-O-Acetylharpagide.[18][19]
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Leonurus turkestanicus : This plant has also been identified as a natural source of the compound.[18]
Quantitative Analysis of 8-O-Acetylharpagide in Natural Sources
The concentration of 8-O-Acetylharpagide can vary significantly depending on the plant species, the part of the plant analyzed, and the specific experimental conditions. The following table summarizes the available quantitative data.
| Plant Species | Plant Part / Condition | Method | Concentration / Yield of 8-O-Acetylharpagide | Reference |
| Oxera coronata | Leaves (Aqueous Extract) | HPLC-ELSD | 9.35% (w/w of dry extract) | [1] |
| Ajuga bracteosa | Whole Plant | Solvent Extraction & Crystallization | 1.27% (w/w of dry plant material) | [5] |
| Melittis melissophyllum | Agitated Shoot Cultures (Control) | UPLC-MS/MS | Lower than elicited cultures | [6] |
| Melittis melissophyllum | Agitated Shoot Cultures (Elicited with L-Phe and MeJa) | UPLC-MS/MS | 138 mg/100 g Dry Weight (in biomass after 2 days) | [4][10] |
| Melittis melissophyllum | Agitated Shoot Cultures (Elicited with L-Phe, MeJa, and Eth) | UPLC-MS/MS | 255.4 mg/100 g Dry Weight (total amount after 8 days) | [4][5][7][9][10][11] |
| Melittis melissophyllum | Soil-grown Plant (Leaves) | UPLC-MS/MS | Lower than elicited cultures | [6] |
| Teucrium parviflorum | Aerial Parts (Methanol Extract Residue) | MPLC | 14.8% and 17.4% (w/w) | [16] |
Biosynthesis of 8-O-Acetylharpagide
The biosynthesis of 8-O-Acetylharpagide is believed to follow the general pathway for iridoid glycosides, originating from geranyl pyrophosphate (GPP) which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The core pathway involves the formation of the iridoid skeleton, a series of oxidative modifications, and finally, glycosylation and acetylation.
A proposed biosynthetic pathway is illustrated below:
Experimental Protocols
Isolation of 8-O-Acetylharpagide from Ajuga bracteosa
The following protocol describes the isolation of 8-O-Acetylharpagide from the whole plant material of Ajuga bracteosa.[5]
Quantification of 8-O-Acetylharpagide in Melittis melissophyllum using UPLC-MS/MS
This protocol details the analytical method for quantifying 8-O-Acetylharpagide in agitated shoot cultures of Melittis melissophyllum.[9][10]
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Sample Preparation :
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Harvest and lyophilize plant material (biomass) and collect the culture medium.
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Extract the biomass with methanol using sonication.
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Filter the extracts and the culture medium through a 0.22 µm syringe filter.
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-
UPLC-MS/MS System :
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Utilize a Waters ACQUITY® UPLC® system coupled to a Waters TQD mass spectrometer with an electrospray ionization (ESI) source.
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Chromatographic Conditions :
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Column : Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).
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Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate : 0.3 mL/min.
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Injection Volume : 5 µL.
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-
Mass Spectrometry Conditions :
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Ionization Mode : Negative electrospray ionization (ESI-).
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Capillary Voltage : 3.0 kV.
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Cone Voltage : 20 V.
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Source Temperature : 150 °C.
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Desolvation Temperature : 350 °C.
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Desolvation Gas Flow : 650 L/h.
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Collision Gas : Argon.
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MRM Transitions : Monitor the specific precursor to product ion transitions for 8-O-Acetylharpagide.
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Quantification :
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Generate a calibration curve using a standard of 8-O-Acetylharpagide of known concentrations.
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Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
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This guide provides a foundational understanding of the natural occurrence and analysis of 8-O-Acetylharpagide. Further research is warranted to fully elucidate its biosynthetic pathway and to explore a wider range of plant species for its presence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Iridoid - Wikipedia [en.wikipedia.org]
- 4. Isolation and pharmacological screening of 8-O-acetyl harpagide from Ajuga bracteosa wall [inis.iaea.org]
- 5. pjsir.org [pjsir.org]
- 6. researchgate.net [researchgate.net]
- 7. journalijar.com [journalijar.com]
- 8. ISOLATION AND PHARMACOLOGICAL SCREENING OF 8-O-ACETYL HARPAGIDE FROM AJUGA BRACTEOSA WALL | Biological Sciences - PJSIR [v2.pjsir.org]
- 9. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
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